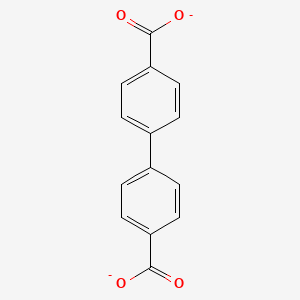

4,4'-Biphenyldicarboxylate

Description

4,4′-Biphenyldicarboxylate (BPDC, C₁₄H₈O₄²⁻) is a rigid, aromatic dicarboxylate ligand widely employed in constructing metal-organic frameworks (MOFs) and coordination polymers. Its structure consists of two benzene rings connected by a single bond, with carboxylate groups at the para positions, enabling versatile coordination modes with metal nodes. BPDC-based materials exhibit high thermal stability, porosity, and tunable functionality, making them suitable for applications in gas storage, catalysis, and biomedical systems .

Propriétés

Formule moléculaire |

C14H8O4-2 |

|---|---|

Poids moléculaire |

240.21 g/mol |

Nom IUPAC |

4-(4-carboxylatophenyl)benzoate |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-2 |

Clé InChI |

NEQFBGHQPUXOFH-UHFFFAOYSA-L |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Applications De Recherche Scientifique

Materials Science

Liquid Crystal Polymers

4,4'-Biphenyldicarboxylate serves as a crucial monomer in the synthesis of nematic aromatic polyesters , which are vital for developing liquid crystal polymers . These polymers are used in electronic devices, optical applications, and automotive components due to their excellent thermal stability and optical properties. The unique structural characteristics of this compound allow for the formation of materials that exhibit liquid crystalline behavior, enhancing their machinability and performance at lower temperatures compared to traditional polymers derived from fossil resources .

Metal-Organic Frameworks (MOFs)

In the realm of coordination chemistry, this compound acts as a linker or ligand in the synthesis of metal-organic frameworks . These frameworks have diverse applications including gas storage, catalysis, sensing technologies, and separation processes. The ability to tailor the properties of MOFs through the choice of organic linkers like this compound has opened new avenues in material design .

Organic Synthesis

Building Block for Complex Molecules

This compound is utilized as a building block in organic synthesis. It can undergo various chemical transformations such as oxidation and reduction to yield more complex organic molecules and polymers. Its derivatives are explored for their potential applications in pharmaceuticals and agrochemicals.

Synthesis Techniques

Recent advancements have demonstrated efficient synthesis methods for biphenyldicarboxylic acids via Suzuki coupling reactions , which have shown high yields under specific conditions. This method enhances the accessibility of this compound for research and industrial applications .

Biological Applications

Drug Delivery Systems

The amphiphilic nature of this compound makes it a candidate for drug delivery systems. Its ability to interact with biological membranes allows for enhanced solubility and stability of active pharmaceutical ingredients. This characteristic is particularly advantageous in formulating drugs that require precise delivery mechanisms .

Antimicrobial Properties

Research has indicated that derivatives of this compound may possess antimicrobial properties. These compounds could be further explored for therapeutic uses in treating bacterial infections and other diseases.

Environmental Applications

Biodegradable Polymers

With increasing environmental concerns regarding plastic waste, research is focusing on biobased alternatives to traditional petrochemical-derived polymers. The exploration of 2,2'-bifuran-5,5'-dicarboxylic acid as a replacement for this compound highlights the potential for developing biodegradable polymers that meet carbon neutrality goals .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Materials Science | Used in liquid crystal polymers and metal-organic frameworks | High thermal stability; versatile properties |

| Organic Synthesis | Serves as a building block for complex organic molecules | Facilitates diverse chemical transformations |

| Biological Applications | Potential use in drug delivery systems and antimicrobial agents | Enhances drug solubility; therapeutic potential |

| Environmental Applications | Development of biodegradable alternatives to traditional polymers | Addresses environmental pollution concerns |

Analyse Des Réactions Chimiques

Oxidation Reactions

4,4'-Biphenyldicarboxylic acid (BPDC) is synthesized via oxidation of precursors like 4,4'-diisopropylbiphenyl. Key findings include:

-

Catalyst Systems : Cobalt (Co) and manganese (Mn) catalysts, combined with bromine compounds (e.g., NH₄Br), enhance oxidation efficiency. For example, using Co(OAc)₂·4H₂O (6.4 g) and Mn(OAc)₂·4H₂O (18.9 g) with NH₄Br (1.0 g) achieves 95% selectivity toward BPDC and intermediates .

-

Reaction Conditions : Optimal temperatures range from 100–240°C , with feeding rates of 0.01–1.5 g·mol⁻¹·h⁻¹·kg⁻¹ to minimize byproducts .

-

Performance Metrics :

Catalyst (g) Reaction Time (h) BPDC Yield (mol%) Co: 0.5, Mn: 1.0 2.5 29.4 Co: 15.4 2.5 33.0 Co: 6.4, Mn: 18.9, NH₄Br: 1.0 2.0 32.5

Coordination Chemistry

BPDC acts as a ligand in metal-organic frameworks (MOFs):

-

Uranium(VI) Coordination : Hydrothermal synthesis yields uranium-bearing materials (e.g., (UO₂)(C₁₄O₄H₈)) under varying pH (4.03–9.00). At pH 7.95, layered structures like [(UO₂)₂(C₁₄O₄H₈)₂(OH)]·(NH₄)(H₂O) form .

-

Divalent Metal MOFs : Solvothermal reactions with Cd(II), Zn(II), and Cu(II) produce frameworks with distinct topologies:

Metal Structure Properties Cd 3D sra topology Fluorescence at 403 nm Zn 2D network Fluorescence at 401 nm Cu 2D square lattice Antiferromagnetic (J = −286 cm⁻¹)

Esterification and Hydrolysis

-

Synthesis of Dimethyl Ester : Reacting 4-diphenic acid with oxalyl chloride (1:1.6 molar ratio) and AlCl₃ in chloroform yields dimethyl biphenyl-4,4'-dicarboxylate (93.2% yield ) .

-

Oxidation to BPDC : Subsequent treatment with H₂O₂ or tert-butyl peroxide converts the ester to BPDC (>93% yield ) .

Polymerization

BPDC serves as a monomer for high-performance polymers:

-

Polyesters and Aramids : Condensation with diols/diamines produces thermally stable polymers (decomposition >380°C) .

-

Key Applications : Used in electronics and aerospace for heat resistance and mechanical strength .

Environmental and Industrial Considerations

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

BPDC is often compared to other dicarboxylate ligands, such as terephthalate (bdc, 1,4-benzenedicarboxylate) , 2,6-naphthalenedicarboxylate (ndc) , and 4,4′-bipyridine-N,N′-dioxide (bpdo) . Key differences include:

- Key Insight : BPDC’s extended biphenyl backbone enhances framework porosity compared to shorter ligands like bdc, while its carboxylate charges (-0.72) are intermediate between bpdo’s stronger ionic sites (-0.89) and bdc’s weaker ones (-0.68), influencing metal-ligand interactions .

MOF Performance

BPDC-based MOFs like MIL-140C and UiO-67 are compared to frameworks using alternative linkers:

- Key Insight : BPDC’s longer backbone increases pore diameter (e.g., 5.7 Å in MIL-140C vs. 4.5 Å in MIL-88B) but reduces surface area compared to terephthalate-based UiO-66 due to denser packing .

Metal Coordination and Stability

BPDC forms stable complexes with transition metals (Co, Ni, Mn) and lanthanides, contrasting with smaller ligands:

- Cobalt Complexes : Co₂(BPDC)(OH)₂ exhibits a triclinic structure with dense packing, while Co-terephthalate frameworks (e.g., Co-bdc) show lower thermal stability (decomposition at 300°C vs. 350°C for Co-BPDC) .

- Lanthanide Complexes : Eu-BPDC MOFs display intense red luminescence due to ligand-to-metal charge transfer, outperforming ndc-based analogs in quantum yield (45% vs. 32%) .

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Catalytic System : Cobalt (Co) and/or manganese (Mn) catalysts combined with bromine ions (Br⁻) in a solvent comprising ≥50 wt.% acetic acid.

-

Temperature : 100–240°C under oxygen partial pressures of 0.1–8 kg/cm².

-

Yield : >95% purity with minimal byproducts due to selective oxidation of isopropyl groups.

Advantages

Limitations

Friedel-Crafts Acylation Followed by Oxidation

A two-step synthetic route leverages Friedel-Crafts acylation to generate an intermediate, which is subsequently oxidized:

Step 1: Friedel-Crafts Acylation

Step 2: Oxidation and Hydrolysis

Advantages

Limitations

Direct Oxidation of 4,4'-Dimethylbiphenyl

A recent advancement employs 4,4'-dimethylbiphenyl as the precursor, optimized for industrial throughput:

Reaction Parameters

-

Catalysts : Cobalt acetate (0.1–0.2 wt.%), manganese acetate (0.1–0.2 wt.%), and potassium bromide (0.1–0.2 wt.%) in glacial acetic acid.

-

Oxidant : Molecular oxygen at 5 m³/h, refluxed for 12 hours.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.